molecular formula C20H23NO2 B4549741 2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B4549741
M. Wt: 309.4 g/mol
InChI Key: JWMGVOPDPYNRLK-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound Its structure consists of a dimethylphenoxy group attached to an acetamide moiety, which is further connected to a tetrahydronaphthalenyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The dimethylphenoxy group can be synthesized by reacting 2,3-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,3-dimethylphenyl chloride.

    Acetamide Formation: The acetamide group can be introduced by reacting the phenoxy compound with acetic anhydride in the presence of a base, such as pyridine.

    Coupling with Tetrahydronaphthalene: The final step involves coupling the acetamide intermediate with 5,6,7,8-tetrahydronaphthalene-1-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: can be compared with other acetamide derivatives or compounds containing similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-14-7-5-12-19(15(14)2)23-13-20(22)21-18-11-6-9-16-8-3-4-10-17(16)18/h5-7,9,11-12H,3-4,8,10,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMGVOPDPYNRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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